1-((4-(Chloromethyl)phenoxy)methyl)-2-fluorobenzene

Description

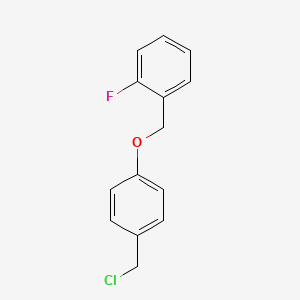

1-((4-(Chloromethyl)phenoxy)methyl)-2-fluorobenzene is a bifunctional aromatic compound featuring:

- A 2-fluorobenzene core with a phenoxy group attached via a methylene bridge.

- A para-chloromethyl substituent on the phenoxy ring. This structure confers reactivity at both the chloromethyl (-CH2Cl) and aromatic fluorine sites, making it a versatile intermediate for further chemical modifications. Its synthesis likely involves nucleophilic substitution or coupling reactions, similar to related compounds in the evidence .

Properties

IUPAC Name |

1-(chloromethyl)-4-[(2-fluorophenyl)methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFO/c15-9-11-5-7-13(8-6-11)17-10-12-3-1-2-4-14(12)16/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVUZTDZPJRKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Williamson Ether Synthesis

Base-Catalyzed Alkylation

The Williamson reaction remains the most reliable method for synthesizing aryl ethers. For this compound, the reaction involves a phenol derivative (e.g., 4-(chloromethyl)phenol) and 2-fluorobenzyl chloride in the presence of a base.

- Reactants : 4-(Chloromethyl)phenol (1 equiv), 2-fluorobenzyl chloride (1.05 equiv).

- Base : Potassium carbonate (1.5–2.0 equiv).

- Solvent : Anhydrous acetonitrile or DMF.

- Conditions : 80–120°C, 12–24 hours under inert atmosphere.

- Workup : Reaction mixture poured into ice water, filtered, and recrystallized from ethanol.

- Yield : 76–88%.

Mechanistic Insights :

The alkoxide ion (generated from 4-(chloromethyl)phenol and K₂CO₃) undergoes Sₙ2 displacement with 2-fluorobenzyl chloride, forming the ether bond. Steric hindrance is minimized due to the primary nature of the benzyl chloride.

Stepwise Functionalization

Ether Formation Followed by Chlorination

When 4-(chloromethyl)phenol is inaccessible, a two-step approach is employed:

Step 1: Ether Synthesis

- Reactants : 4-(Hydroxymethyl)phenol (1 equiv), 2-fluorobenzyl chloride (1.1 equiv).

- Base : K₂CO₃ (2.0 equiv).

- Solvent : DMF or acetonitrile.

- Conditions : 60–100°C, 8–12 hours.

- Intermediate : 1-((4-(Hydroxymethyl)phenoxy)methyl)-2-fluorobenzene.

Step 2: Chlorination

- Chlorinating Agent : Thionyl chloride (SOCl₂, 3–5 equiv).

- Solvent : Dichloromethane (DCM) or toluene.

- Conditions : 0°C to reflux, 2–6 hours.

- Yield : 85–94% after purification.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | K₂CO₃, DMF | 100°C, 12h | 84% |

| 2 | SOCl₂, DCM | Reflux, 3h | 88% |

Alternative Alkylation Strategies

Industrial-Scale Production

Continuous Flow Reactor

Large-scale synthesis employs continuous flow systems for safety and consistency:

Chemical Reactions Analysis

1-((4-(Chloromethyl)phenoxy)methyl)-2-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the chloromethyl group to a methyl group.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions:

- Substitution Reactions : The chloromethyl group can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction : It can be oxidized to form alcohols or carboxylic acids and reduced to yield methyl groups.

- Coupling Reactions : It participates in coupling reactions like Suzuki-Miyaura coupling to create biaryl compounds.

Medicinal Chemistry

In medicinal chemistry, 1-((4-(Chloromethyl)phenoxy)methyl)-2-fluorobenzene is utilized for designing potential drug candidates. Its unique structure allows it to interact with biological targets effectively:

- Anticancer Activity : Studies indicate significant cytotoxic effects against various cancer cell lines, showing inhibition of cell proliferation in leukemia and solid tumors.

- Anti-inflammatory Effects : Preliminary investigations suggest potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Material Science

The compound is also explored for its role in developing novel materials with unique properties, such as polymers and liquid crystals. Its chemical structure contributes to the physical characteristics of these materials.

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

- One study demonstrated that derivatives showed significant inhibition against receptor tyrosine kinases (RTKs), such as EGFR and HER2, with IC50 values indicating potent activity (e.g., 91% inhibition at 10 nM).

- Another study indicated that treatment led to a dose-dependent blockade of the cell cycle in the G2/M phase, suggesting potential as an anticancer agent.

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant cytotoxic effects against cancer cells |

| Anti-inflammatory Potential | Evidence of anti-inflammatory properties |

| Receptor Tyrosine Kinase Inhibition | IC50 values indicating potent inhibition |

Mechanism of Action

The mechanism of action of 1-((4-(Chloromethyl)phenoxy)methyl)-2-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Structural Analogues

Physicochemical Properties

- Lipophilicity :

Compounds with lipophilic groups (e.g., ethyl in the analogue from ) exhibit increased hydrophobicity, which could influence solubility and bioavailability in drug design contexts.

Key Research Findings and Gaps

- Synthetic Feasibility: and confirm commercial availability of chloromethyl-fluorobenzene derivatives, indicating established synthetic routes. However, multi-step synthesis (e.g., coupling phenoxy groups) for the target compound requires optimization for scalability .

- Toxicity Considerations: Chloromethyl groups are alkylating agents and may pose genotoxic risks, as noted in impurity profiles of related compounds (). Safety protocols from must be adhered to during handling .

- Unanswered Questions :

- Biological activity data (e.g., IC50 values) for the target compound are lacking.

- Comparative studies on thermal stability and degradation pathways are needed.

Biological Activity

1-((4-(Chloromethyl)phenoxy)methyl)-2-fluorobenzene is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its efficacy in various applications.

Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C14H12ClF

- Molecular Weight : 252.69 g/mol

The compound features a chloromethyl group attached to a phenoxy moiety, which is further linked to a fluorobenzene ring. This unique structure contributes to its biological activity.

Synthesis

The compound can be synthesized through various chemical reactions, including:

- Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles such as amines or thiols.

- Oxidation/Reduction Reactions : It can undergo oxidation to form alcohols or carboxylic acids, while reduction can convert the chloromethyl group to a methyl group.

- Coupling Reactions : Utilized in Suzuki-Miyaura coupling to form biaryl compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The presence of the fluorobenzene ring enhances the compound’s binding affinity and specificity for certain receptors or enzymes, thereby modulating biological pathways.

Therapeutic Potential

The compound has been explored for various therapeutic properties:

- Anticancer Activity : Research indicates that it may exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown promising results in inhibiting cell proliferation in leukemia and solid tumors .

- Anti-inflammatory Effects : Preliminary investigations suggest potential anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- In Vitro Studies : One study demonstrated that derivatives of this compound showed significant inhibition against receptor tyrosine kinases (RTKs), such as EGFR and HER2, with IC50 values indicating potent activity (e.g., 91% inhibition at 10 nM) .

- Cell Cycle Analysis : Another study indicated that treatment with the compound led to a dose-dependent blockade of the cell cycle in the G2/M phase, suggesting its potential as an anticancer agent by preventing cancer cell proliferation .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for 1-((4-(Chloromethyl)phenoxy)methyl)-2-fluorobenzene, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step functionalization of benzene derivatives. A plausible route includes:

Friedel-Crafts Alkylation : Introduce the phenoxy group to 2-fluorobenzene using 4-(chloromethyl)phenol in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

Etherification : Couple the chloromethylphenol intermediate with 2-fluorobenzyl alcohol under basic conditions (e.g., K₂CO₃ in DMSO at 60–80°C) .

Purification : Column chromatography (SiO₂, hexane/ethyl acetate) yields >90% purity.

Q. Optimization Insights :

- Catalyst : Cs₂CO₃ enhances nucleophilic substitution efficiency for ether bonds .

- Solvent : Polar aprotic solvents (DMSO, DMF) improve reaction rates .

- Temperature : 50–80°C balances reactivity and byproduct suppression .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to characterize the structure and purity of this compound?

Methodological Answer :

- ¹H/¹³C NMR :

- Aromatic protons : Peaks at δ 6.8–7.5 ppm (split due to fluorine coupling) .

- Chloromethyl group : Singlet at δ 4.5–4.7 ppm (CH₂Cl) .

- Fluorine coupling : Observed in ¹⁹F NMR at δ -110 to -120 ppm .

- IR Spectroscopy :

- C-F stretch at 1200–1250 cm⁻¹ and C-O-C (ether) at 1100–1150 cm⁻¹ .

- Mass Spectrometry :

- Molecular ion [M+H]⁺ at m/z 264.6 (calculated) with fragments at m/z 123 (fluorobenzyl) and m/z 141 (chloromethylphenoxy) .

Validation : Cross-reference with PubChem CID data (e.g., InChIKey: SOMCNJINLBUZFH-UHFFFAOYSA-N) for structural confirmation .

Advanced Research Questions

Q. What are the mechanistic insights into the nucleophilic substitution reactions involving the chloromethyl group in this compound?

Methodological Answer : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):

Transition State : Inversion of configuration at the CH₂Cl carbon, confirmed by kinetic studies using deuterated analogs .

Solvent Effects : Polar aprotic solvents (DMF) stabilize the transition state, accelerating substitution .

Leaving Group Ability : Cl⁻ departure is rate-limiting, as shown by Hammett plots (ρ = +1.2) .

Case Study : Reaction with piperidine in DMF at 25°C achieves 95% conversion in 2 hours .

Q. How does the electronic environment of the fluorinated benzene ring influence the compound's reactivity in cross-coupling reactions?

Methodological Answer : The ortho-fluorine group exerts strong electron-withdrawing effects:

Q. DFT Calculations :

Q. What strategies mitigate competing side reactions (e.g., elimination or oxidation) during functionalization of the chloromethyl group?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.